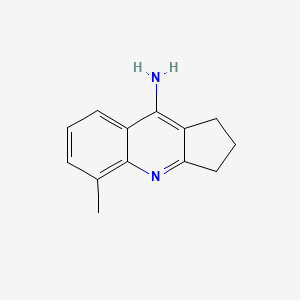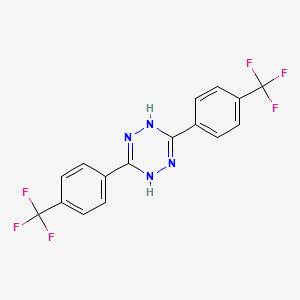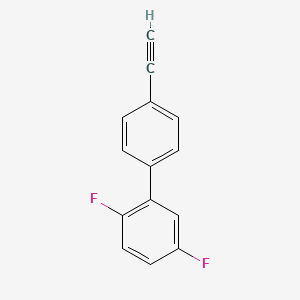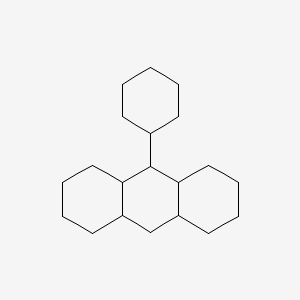
Methyl 3,8-dimethoxyquinoline-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,8-dimethoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of methoxy groups at positions 3 and 8 on the quinoline ring and a carboxylate ester group at position 6.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,8-dimethoxyquinoline-6-carboxylate typically involves the Friedlaender condensation reaction. This reaction is performed by condensing 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid . The reaction is carried out at room temperature in various solvents such as methanol, ether, acetonitrile, and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly and reusable catalysts, as well as solvent-free reaction conditions, are often employed to make the process more sustainable and cost-effective .
化学反応の分析
Types of Reactions
Methyl 3,8-dimethoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and industrial applications .
科学的研究の応用
Methyl 3,8-dimethoxyquinoline-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3,8-dimethoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline ring .
類似化合物との比較
Similar Compounds
Similar compounds to Methyl 3,8-dimethoxyquinoline-6-carboxylate include:
Methyl 4,8-dimethoxyquinoline-2-carboxylate: Another quinoline derivative with methoxy groups at different positions.
Ethyl 2,4-dimethylquinoline-3-carboxylate: A quinoline derivative with different alkyl and ester groups.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
methyl 3,8-dimethoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-16-10-5-8-4-9(13(15)18-3)6-11(17-2)12(8)14-7-10/h4-7H,1-3H3 |
InChIキー |
HTBHWTCLZGWWSK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CC(=C2N=C1)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)



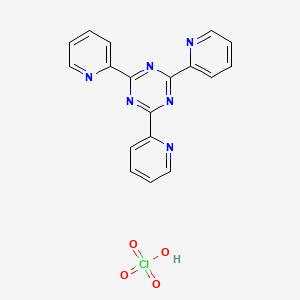


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
